molecular formula C13H14N2O3 B1604875 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 700849-61-2

4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No. B1604875
M. Wt: 246.26 g/mol
InChI Key: WZYVGPOGJAMEHI-UHFFFAOYSA-N
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Description

“4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C13H14N2O3 . It is a member of pyrazoles, which are heterocyclic compounds with a natural or synthetic origin .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a benzoic acid group . Pyrazoles are five-membered aromatic rings with two nitrogen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.21 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the search results.

Scientific Research Applications

Organic Synthesis Applications

One significant application is in the domain of organic synthesis, where these compounds serve as precursors or intermediates for the synthesis of various heterocyclic compounds. For instance, they have been utilized in the rapid synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids, showcasing their versatility in creating compounds with potential pharmacological activities, including antifungal, antibacterial, and anticoagulant properties (Reddy & Rao, 2006). Additionally, activated nitriles derived from these compounds have facilitated the synthesis of new heterocyclic compounds like thiazoles, pyrazoles, and pyridazines, further underscoring their utility in medicinal chemistry and drug design (Fadda, Mukhtar, & Refat, 2012).

Materials Science and Catalysis

In materials science, these pyrazole derivatives have been explored for their nonlinear optical properties and as components in advanced materials. For example, their integration into polymers and coordination networks has been studied for creating novel materials with specific optical or electronic properties, which can be pivotal for the development of new sensors, displays, or photovoltaic devices (McKay et al., 2016).

Pharmacological Applications

While direct pharmacological applications of 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid were not detailed due to the constraints of the request, related compounds have been investigated for their biological activities. This includes their role in synthesizing compounds with antiallergic, antimicrobial, and antifungal properties, demonstrating the potential for these derivatives to contribute to new therapeutic agents. Specifically, the design and synthesis of novel pyrazole derivatives have been shown to exhibit promising antibacterial activity, illustrating the potential medicinal significance of these compounds (Palkar et al., 2017).

properties

IUPAC Name

4-(3-oxo-5-propyl-1H-pyrazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(5-7-11)13(17)18/h4-8,14H,2-3H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYVGPOGJAMEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359623
Record name 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid

CAS RN

700849-61-2
Record name 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 2
4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 3
4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 4
4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 5
4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid

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